molecular formula C13H15NO3 B2427947 N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide CAS No. 2411295-09-3

N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide

Cat. No.: B2427947
CAS No.: 2411295-09-3
M. Wt: 233.267
InChI Key: KEORXLAVRQRVMA-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide is an organic compound characterized by the presence of a cyclopropyl group attached to an oxirane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction, where an alkene is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine is reacted with a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the oxirane ring and formation of diols or other hydrolyzed products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

    Hydrolysis: Acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity.

    Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, coatings, and other industrial applications where its unique structural features are advantageous.

Mechanism of Action

The mechanism of action of N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide can be compared with other cyclopropyl-containing compounds, oxirane derivatives, and carboxamides.
  • Examples of similar compounds include cyclopropylamine, oxirane-2-carboxylic acid, and N-methoxyphenylcarboxamide.

Uniqueness

  • The uniqueness of this compound lies in its combination of structural features, including the cyclopropyl group, oxirane ring, and carboxamide group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)cyclopropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-10-4-2-3-9(7-10)13(5-6-13)14-12(15)11-8-17-11/h2-4,7,11H,5-6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEORXLAVRQRVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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